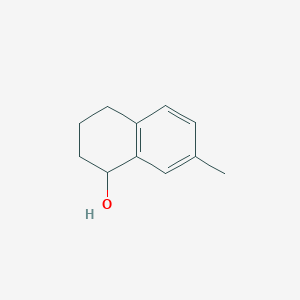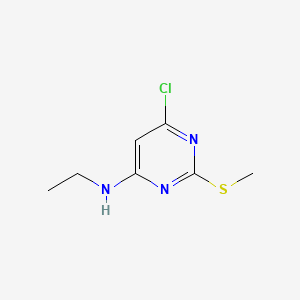
6-chloro-N-ethyl-2-(methylsulfanyl)-4-pyrimidinamine
説明
6-chloro-N-ethyl-2-(methylsulfanyl)-4-pyrimidinamine is a chemical compound with the molecular formula C6H8ClN3. It is a highly pure and stable compound, meticulously formulated to ensure consistent performance . With its unique chemical structure, this compound exhibits exceptional reactivity and versatility, making it an ideal choice for various applications .
Molecular Structure Analysis
The molecular structure of 6-chloro-N-ethyl-2-(methylsulfanyl)-4-pyrimidinamine consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The ring is substituted at the 6th position by a chlorine atom, at the 2nd position by a methylsulfanyl group (-SCH3), and at the 4th position by an ethylamino group (-NHCH2CH3) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 157.6 g/mol . It is a solid substance with a white color . The predicted boiling point is 263.7±35.0 °C , and the predicted density is 1.273±0.06 g/cm3 . The compound has a predicted pKa of 1.34±0.25 .科学的研究の応用
Luminescent Properties and Complex Formation
Research on CdII complexes with pyridine derivatives, including those related to the structure of 6-chloro-N-ethyl-2-(methylsulfanyl)-4-pyrimidinamine, has uncovered significant luminescent properties. These compounds exhibit fluorescent emissions in solution and the solid state, attributed to ligand-centered π*−π transitions. The presence of CdII centers enhances the fluorescent emission, suggesting potential applications in luminescent materials and optical devices (Fan et al., 2004).
Microbial Degradation
A study on the degradation of chlorimuron-ethyl, a herbicide structurally related to 6-chloro-N-ethyl-2-(methylsulfanyl)-4-pyrimidinamine, by Aspergillus niger, highlights the potential for bioremediation applications. The fungus degraded the herbicide to harvest energy, indicating that similar compounds might be treated through microbial degradation, reducing environmental contamination (Sharma et al., 2012).
Antiviral Activity
Compounds structurally akin to 6-chloro-N-ethyl-2-(methylsulfanyl)-4-pyrimidinamine have been studied for their antiviral properties. Specifically, derivatives with modifications at positions 2 and 4 of the pyrimidine ring showed inhibitory effects against herpes viruses and retroviruses, suggesting potential therapeutic applications for viral infections (Holý et al., 2002).
Spectroscopic and Molecular Docking Studies
Spectroscopic analysis and molecular docking studies of pyrimidine derivatives, including those similar to 6-chloro-N-ethyl-2-(methylsulfanyl)-4-pyrimidinamine, have been conducted to understand their potential as chemotherapeutic agents. These studies suggest that such compounds may exhibit inhibitory activity against certain proteins and could be explored as anti-diabetic compounds (Alzoman et al., 2015).
Chemical Synthesis and Reactivity
The synthesis and reactivity of pyrimidine derivatives, including reactions with amines, have been thoroughly investigated. These studies provide insights into the chemoselective reactions that can be utilized for developing novel compounds with potential applications in pharmaceuticals and materials science (Baiazitov et al., 2013).
Safety And Hazards
特性
IUPAC Name |
6-chloro-N-ethyl-2-methylsulfanylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3S/c1-3-9-6-4-5(8)10-7(11-6)12-2/h4H,3H2,1-2H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSESJTDYBTVWQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=NC(=N1)SC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363306 | |
| Record name | 6-chloro-N-ethyl-2-(methylsulfanyl)-4-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-ethyl-2-(methylsulfanyl)-4-pyrimidinamine | |
CAS RN |
339017-83-3 | |
| Record name | 6-chloro-N-ethyl-2-(methylsulfanyl)-4-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,1'-Bicyclohexyl, 4-pentyl-4'-[4-(trifluoromethoxy)phenyl]-](/img/structure/B1597384.png)
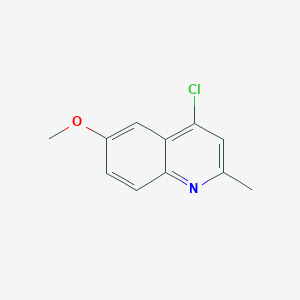
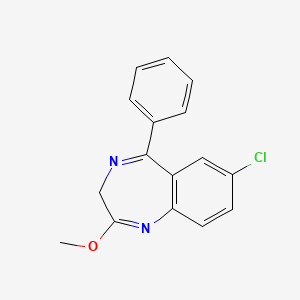
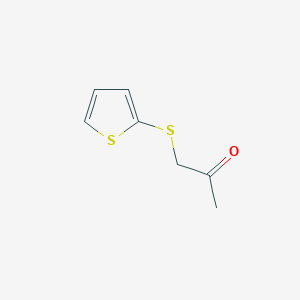
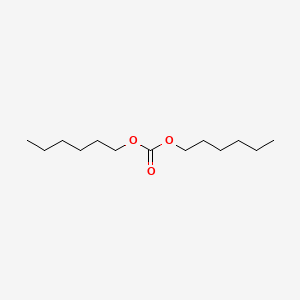
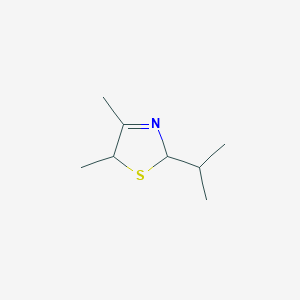

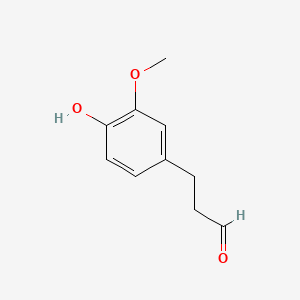
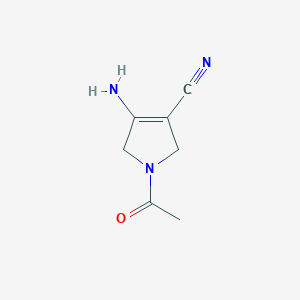
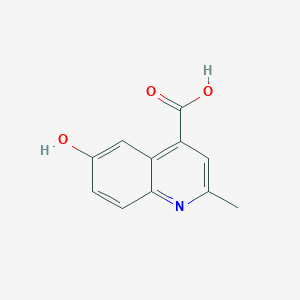
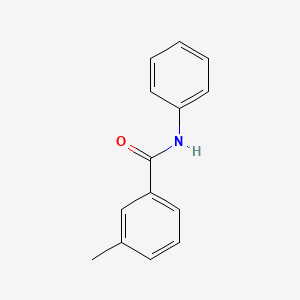
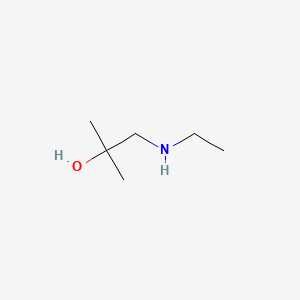
![2-Chlorobicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B1597405.png)
